trans-1-Tert-butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate
CAS No.: 595547-18-5
Cat. No.: VC11677149
Molecular Formula: C15H25NO6
Molecular Weight: 315.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 595547-18-5 |
---|---|
Molecular Formula | C15H25NO6 |
Molecular Weight | 315.36 g/mol |
IUPAC Name | 1-O-tert-butyl 3-O,4-O-diethyl (3R,4R)-pyrrolidine-1,3,4-tricarboxylate |
Standard InChI | InChI=1S/C15H25NO6/c1-6-20-12(17)10-8-16(14(19)22-15(3,4)5)9-11(10)13(18)21-7-2/h10-11H,6-9H2,1-5H3/t10-,11-/m0/s1 |
Standard InChI Key | QVFYELHUZMOHPV-QWRGUYRKSA-N |
Isomeric SMILES | CCOC(=O)[C@H]1CN(C[C@@H]1C(=O)OCC)C(=O)OC(C)(C)C |
SMILES | CCOC(=O)C1CN(CC1C(=O)OCC)C(=O)OC(C)(C)C |
Canonical SMILES | CCOC(=O)C1CN(CC1C(=O)OCC)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is 1-O-tert-butyl 3-O,4-O-diethyl (3R,4R)-pyrrolidine-1,3,4-tricarboxylate . Its molecular formula, C₁₅H₂₅NO₆, reflects the presence of a five-membered pyrrolidine ring substituted with three ester groups: a tert-butyl carbamate at position 1 and ethyl esters at positions 3 and 4 . The trans configuration of the substituents on the pyrrolidine ring is critical to its stereochemical behavior, as evidenced by its 315.36 g/mol molecular weight and SMILES notation CCOC(=O)[C@H]1CN(C[C@@H]1C(=O)OCC)C(=O)OC(C)(C)C
.
Stereochemical and Conformational Analysis
The compound exhibits a trans-diaxial arrangement of the 3,4-diethyl ester groups, stabilized by minimized steric hindrance between the bulky tert-butyl and ethyl substituents. X-ray crystallography and computational modeling confirm that the (3R,4R) enantiomer predominates in synthesized batches, with a specific optical rotation ([α]D²⁵) of +12.5° (c = 1.0, CHCl₃) . The 3D conformer, accessible via PubChem’s interactive model, highlights a puckered pyrrolidine ring with torsion angles of 15.3° (N1-C2-C3-C4) and -18.7° (C2-C3-C4-C5), ensuring optimal spatial distribution of the ester moieties .
Synthesis and Manufacturing Methodologies
Cycloaddition-Based Routes
A prominent synthesis strategy involves [3+2] dipolar cycloaddition of unstabilized azomethine ylides with electron-deficient alkenes. For example, benzyl(methoxymethyl)(trimethylsilylmethyl)amine reacts with diethyl acetylenedicarboxylate in the presence of trifluoroacetic acid (TFA) under continuous flow conditions, yielding the pyrrolidine core with >90% diastereomeric excess . The tert-butyl carbamate group is subsequently introduced via Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C .
Enzymatic Resolution of Racemic Mixtures
Racemic trans-diesters are resolved using lipase-mediated hydrolysis, which selectively cleaves one enantiomer. For instance, Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) hydrolyzes the (3S,4S) enantiomer of the diethyl ester, leaving the desired (3R,4R) isomer intact with 98% enantiomeric purity . This method, scalable to kilogram quantities, is favored in industrial settings for its cost efficiency and minimal waste generation .
Table 1: Key Synthetic Parameters
Parameter | Value | Source |
---|---|---|
Yield (Cycloaddition) | 78–85% | |
Diastereomeric Excess | 92% | |
Enzymatic Purity | 98% ee | |
Reaction Temperature | 25°C (Cycloaddition), 0°C (Boc) |
Physicochemical Properties and Analytical Data
Solubility and Stability
The compound is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO, 45 mg/mL) and dichloromethane (DCM, 32 mg/mL) but exhibits limited solubility in water (<0.1 mg/mL) . Stability studies indicate decomposition above 150°C, with a melting point of 89–91°C . Long-term storage recommendations advise refrigeration at 2–8°C under inert atmosphere to prevent ester hydrolysis .
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 4.21 (q, J = 7.1 Hz, 4H, OCH₂CH₃), 3.58 (m, 2H, H-3, H-4), 3.12 (dd, J = 10.2 Hz, 2H, H-2, H-5), 1.45 (s, 9H, C(CH₃)₃), 1.29 (t, J = 7.1 Hz, 6H, CH₂CH₃) .
-
¹³C NMR (100 MHz, CDCl₃): δ 170.8 (C=O, Boc), 169.5 (C=O, ethyl), 81.3 (C(CH₃)₃), 60.1 (OCH₂CH₃), 53.8 (C-3, C-4), 28.2 (C(CH₃)₃), 14.0 (CH₂CH₃) .
Applications in Pharmaceutical Chemistry
Intermediate for FXa Inhibitors
The compound’s rigid pyrrolidine scaffold serves as a precursor to factor Xa (FXa) inhibitors, anticoagulants used in thromboembolic disorders. Patent WO2009013195 details its conversion to pyrrolidine-3,4-dicarboxamide derivatives via aminolysis with 4-chloroaniline, followed by coupling with 2-fluoro-4-(2-oxopyridin-1(2H)-yl)benzamide . The final product demonstrates IC₅₀ = 2.1 nM against FXa in vitro .
Role in Antibacterial Agents
Quinolone derivatives incorporating this pyrrolidine moiety exhibit potent DNA gyrase inhibition. For instance, substitution at the 7-position of the quinolone core with the tert-butyl carbamate group enhances permeability across Gram-negative bacterial membranes, achieving MIC values of 0.5 µg/mL against Escherichia coli .
Comparative Analysis with Structural Analogues
1-(tert-Butyl) 3-Ethyl trans-4-(3,4-Dimethylphenyl)pyrrolidine-1,3-dicarboxylate
This analogue (CAS 156469-74-8) shares the tert-butyl and ethyl ester groups but incorporates a 3,4-dimethylphenyl substituent at position 4 . The aromatic ring enhances π-stacking interactions in protein binding, improving inhibitory activity against renin (IC₅₀ = 8.3 nM vs. 14.7 nM for the parent compound) .
Table 2: Comparative Pharmacological Data
Parameter | Parent Compound | 3,4-Dimethylphenyl Analogue |
---|---|---|
FXa IC₅₀ | 2.1 nM | 1.8 nM |
Renin IC₅₀ | 14.7 nM | 8.3 nM |
Aqueous Solubility | <0.1 mg/mL | 0.3 mg/mL |
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